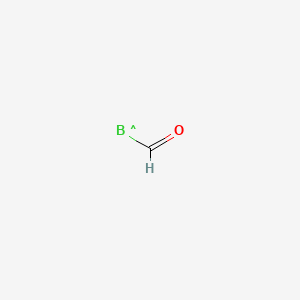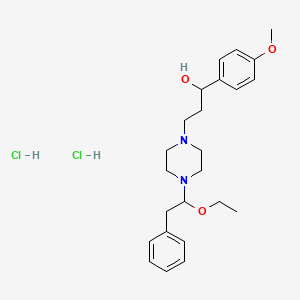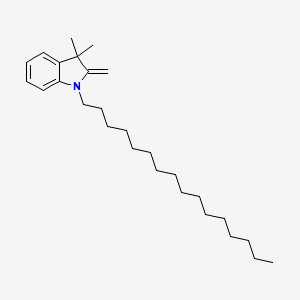
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a brominated naphthalene ring attached to a beta-alanine moiety, which is further stabilized as a sodium salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1-naphthyl)-beta-alanine involves several steps. Initially, 5-bromo-1-naphthylamine is synthesized through the bromination of 1-naphthylamine. This intermediate is then reacted with beta-alanine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt undergoes various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-naphthyl-beta-alanine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1-naphthyl-beta-alanine.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt exerts its effects involves interactions with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the beta-alanine moiety can interact with enzymes, modulating their activity and leading to various biochemical effects .
相似化合物的比较
Similar Compounds
- N-(5-Bromo-1-naphthyl)-beta-alanine
- N-(5-Bromo-1-naphthyl)-glycine
- N-(5-Bromo-1-naphthyl)-valine
Uniqueness
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt is unique due to its specific combination of a brominated naphthalene ring and a beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced stability and solubility, particularly in aqueous environments .
属性
CAS 编号 |
34592-40-0 |
|---|---|
分子式 |
C13H11BrNNaO2 |
分子量 |
316.12 g/mol |
IUPAC 名称 |
sodium;3-[(5-bromonaphthalen-1-yl)amino]propanoate |
InChI |
InChI=1S/C13H12BrNO2.Na/c14-11-5-1-4-10-9(11)3-2-6-12(10)15-8-7-13(16)17;/h1-6,15H,7-8H2,(H,16,17);/q;+1/p-1 |
InChI 键 |
RRIDKYHXOCWSLJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)NCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


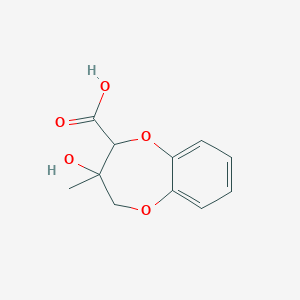
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
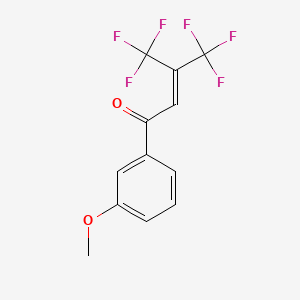
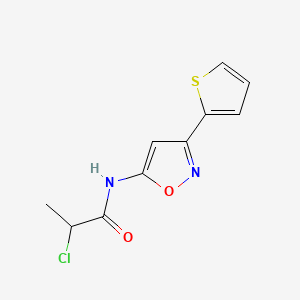
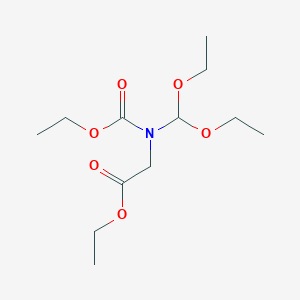
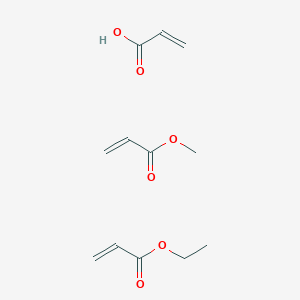
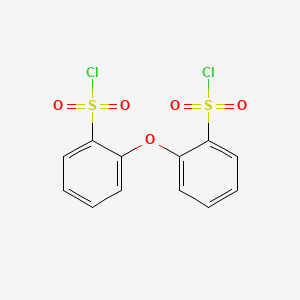
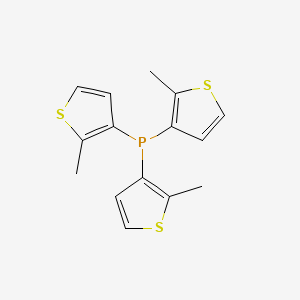
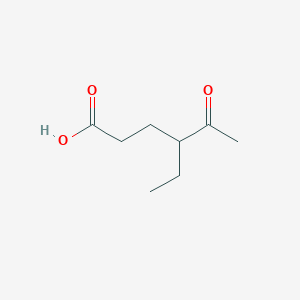
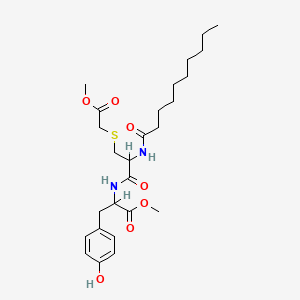
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
